

# Introduction: Contextualizing a Niche Building Block

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## Compound of Interest

Compound Name: **3-Chloro-2,6-difluorobenzylamine**

Cat. No.: **B1303785**

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**3-Chloro-2,6-difluorobenzylamine** is a halogenated aromatic amine, a class of compounds that serves as a cornerstone for synthetic chemistry, particularly in the realms of drug discovery and materials science. The specific arrangement of chloro and fluoro substituents on the benzylamine scaffold imparts a unique electronic and steric profile. Fluorine, in particular, is a celebrated element in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known physical properties of **3-Chloro-2,6-difluorobenzylamine**, establishes protocols for their empirical verification, and discusses the scientific rationale behind these methodologies. It is intended for researchers and professionals who require a deep, practical understanding of this compound for its application in complex synthetic pathways.

## Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. While extensive experimental data for this specific molecule is not widely published, we can consolidate the available information from commercial suppliers and chemical databases. It is noteworthy that for this compound, Sigma-Aldrich explicitly states that they do not collect analytical data and the buyer assumes responsibility for confirming the product's identity and purity.<sup>[3]</sup> This underscores the importance of the verification protocols detailed later in this guide.

Property	Value	Source
Chemical Name	3-Chloro-2,6-difluorobenzylamine	N/A
CAS Number	261762-46-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>2</sub> N	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	177.58 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Physical Form	Solid	<a href="#">[3]</a> <a href="#">[5]</a>
SMILES String	NCc1c(F)ccc(Cl)c1F	<a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	VKKBGPPYRLLFIL-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[5]</a>

Note: Data on melting point, boiling point, and specific solubility are not consistently available for this exact isomer. Data for related isomers, such as 2-Chloro-3,6-difluorobenzylamine (CAS 261762-45-2), indicate a liquid state, highlighting that minor positional changes in substituents can significantly alter physical properties.[\[6\]](#)

## Experimental Determination of Core Physical Properties

Given the sparse publicly available data, empirical determination of the physical properties is a critical first step for any researcher utilizing this compound. The following protocols are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.

### Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.

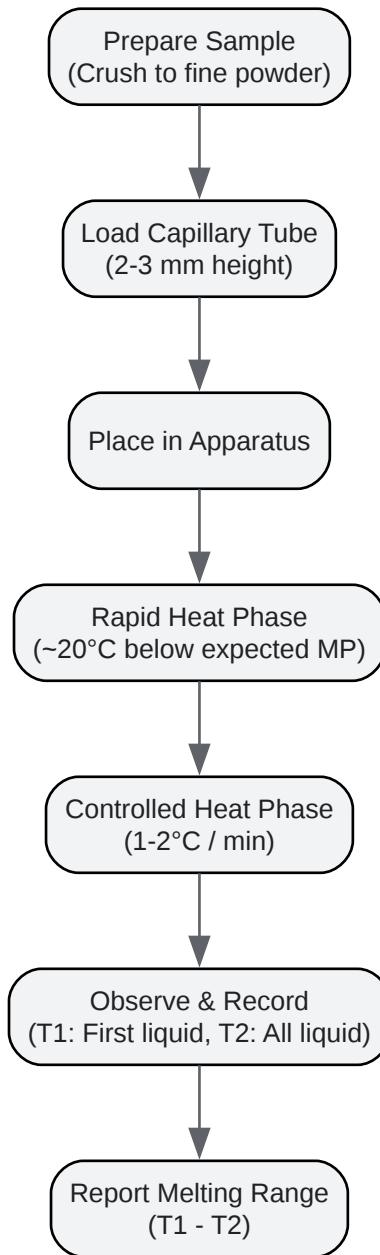
Causality Behind Experimental Choices: The capillary method is chosen for its small sample requirement and precision. A slow heating rate near the anticipated melting point is crucial

because it allows the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

#### Step-by-Step Protocol:

- Sample Preparation: Finely crush a small amount of the solid **3-Chloro-2,6-difluorobenzylamine** into a powder.
- Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
- Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).
- Rapid Heating (Initial Phase): Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can establish a rough estimate).
- Controlled Heating (Measurement Phase): Decrease the heating rate to 1-2°C per minute. This slow rate is essential for accurate determination.
- Observation and Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .
- Validation: It is good practice to calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzoic acid) before the experiment.

#### Workflow for Melting Point Determination



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A standard laboratory workflow for determining the melting point of a solid compound using the capillary method.

## Solubility Assessment: A Qualitative and Quantitative Approach

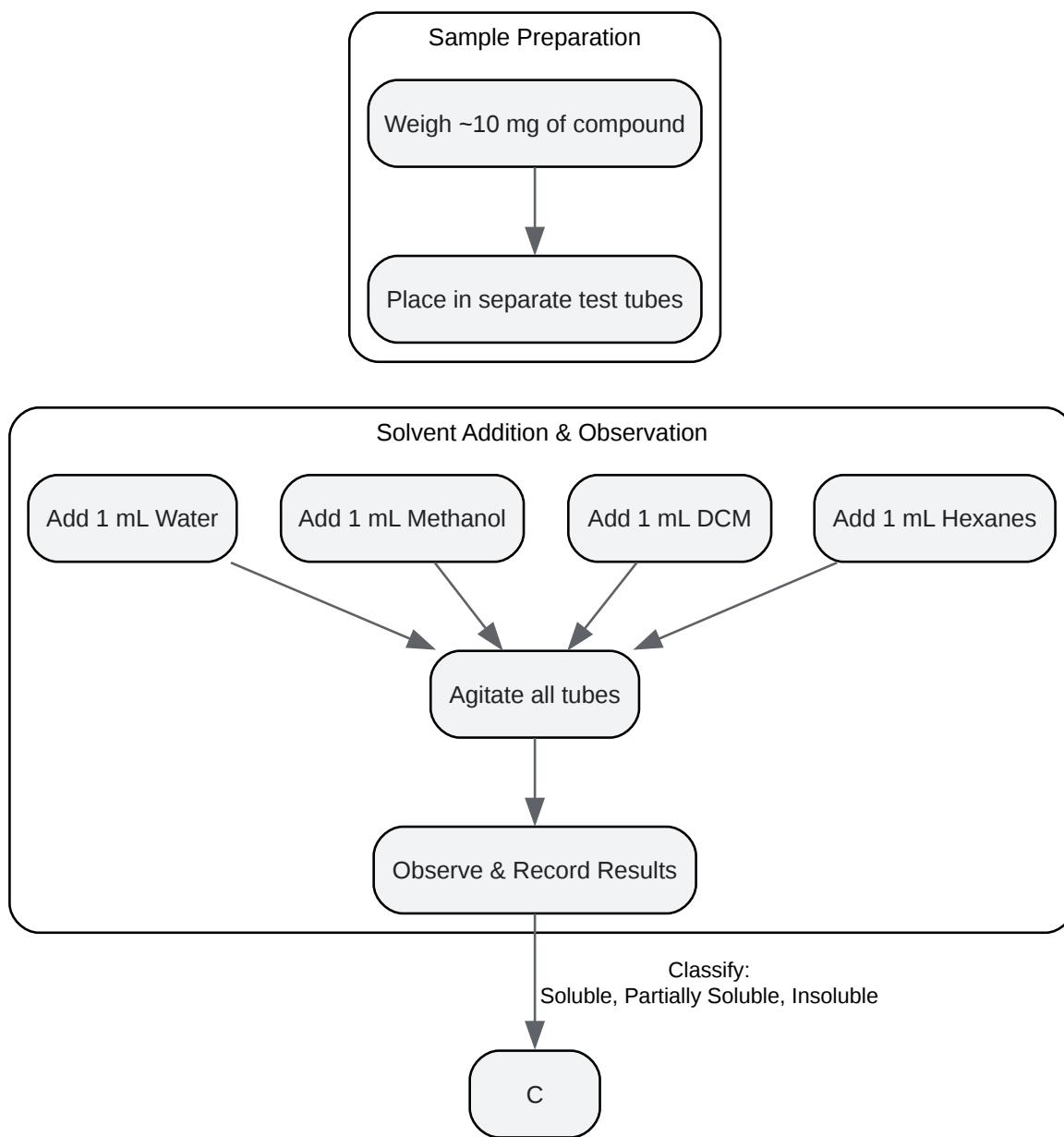
Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a predictive framework: polar

molecules dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. **3-Chloro-2,6-difluorobenzylamine**, with its aromatic ring, halogen atoms, and a primary amine group, possesses both nonpolar and polar characteristics.

#### Step-by-Step Protocol (Qualitative):

- Solvent Selection: Prepare a panel of representative solvents, such as water (highly polar), methanol (polar protic), acetone (polar aprotic), dichloromethane (DCM, moderately polar), and hexanes (nonpolar).
- Sample Preparation: Add approximately 10 mg of the compound to five separate small test tubes.
- Solvent Addition: Add 1 mL of a different solvent to each test tube.
- Observation: Agitate each tube (e.g., using a vortex mixer) for 30 seconds. Observe and record whether the solid dissolves completely.
- Classification: Classify solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

#### Workflow for Qualitative Solubility Testing



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A systematic process for evaluating the qualitative solubility of a compound across a spectrum of solvents.

## Spectroscopic Profile for Structural Verification

While not physical properties in the classical sense, spectroscopic data are the fingerprints of a molecule. For a compound with limited published data, confirming the structure via NMR and Mass Spectrometry is non-negotiable.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ .

- $^1\text{H}$  NMR: The proton spectrum is expected to show distinct signals for the aminomethyl (- $\text{CH}_2\text{NH}_2$ ) protons and the aromatic protons. The  $-\text{CH}_2-$  signal will likely appear as a singlet or a broad singlet around 3.8-4.2 ppm. The two aromatic protons will appear as a complex multiplet, split by each other and by the adjacent fluorine atoms.
- $^{13}\text{C}$  NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.<sup>[7][8]</sup>
- $^{19}\text{F}$  NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive proof of their positions on the aromatic ring.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

- Expected Molecular Ion ( $\text{M}^+$ ): The mass spectrum should show a molecular ion peak at  $\text{m/z}$  177.58.
- Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), there will be two main peaks for the molecular ion: one for the molecule containing  $^{35}\text{Cl}$  ( $\text{M}^+$ ) and another, approximately one-third the intensity, for the molecule containing  $^{37}\text{Cl}$  ( $\text{M}+2$ ). This pattern is a definitive indicator of the presence of a single chlorine atom.

## Safety, Handling, and Storage

Based on supplier safety information, **3-Chloro-2,6-difluorobenzylamine** is classified as a combustible solid.<sup>[3][5]</sup>

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage class code is 11 for combustible solids.[3][5]
- Toxicity: While specific toxicity data is not readily available, related halogenated benzylamines can be corrosive and cause skin and eye irritation. Assume the compound is hazardous and avoid direct contact and inhalation.

## Conclusion

**3-Chloro-2,6-difluorobenzylamine** is a valuable synthetic intermediate whose full potential is unlocked through a thorough understanding of its physical properties. This guide has consolidated the known identifiers and, more critically, provided a framework of robust, validated protocols for the empirical determination of its melting point and solubility. The emphasis on spectroscopic verification serves as a reminder of the foundational importance of structural confirmation in all chemical research. By applying these methodologies, researchers and drug development professionals can proceed with confidence in the identity and purity of their starting material, ensuring the integrity and success of their subsequent scientific endeavors.

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